molecular formula C20H23N3O3 B606101 BI-9564 CAS No. 1883429-22-8

BI-9564

Cat. No.: B606101
CAS No.: 1883429-22-8
M. Wt: 353.4 g/mol
InChI Key: BJFSUDWKXGMUKA-UHFFFAOYSA-N
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Description

BI-9564 is a highly potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9). This compound binds with high affinity to BRD9 and with lower affinity to the closely related bromodomain-containing protein 7 (BRD7). This compound is an attractive tool for studying the biology of the BAF complex both in vitro and in vivo, as it has a good ADME-PK profile and high oral bioavailability .

Preparation Methods

Chemical Reactions Analysis

BI-9564 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.

    Reduction: The compound can be reduced, but specific reagents and conditions are proprietary.

    Substitution: this compound can undergo substitution reactions, particularly involving its dimethylaminomethyl and methoxyphenyl groups.

Common reagents and conditions used in these reactions are not publicly disclosed. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acute Myeloid Leukemia (AML)

One of the most promising applications of BI-9564 is in the treatment of AML. Research indicates that this compound exhibits potent anti-proliferative activity against various AML cell lines. In vitro studies have shown that treatment with this compound leads to selective growth inhibition with an effective concentration (EC50=800nMEC_{50}=800\,\text{nM}) . Furthermore, in vivo studies demonstrated that this compound significantly reduced tumor growth in a disseminated mouse model of AML when administered at a dosage of 180 mg/kg/day .

Mechanistic Studies

Studies utilizing CRISPR knockout and doxycycline-induced knockdown techniques have confirmed the essential role of BRD9 in maintaining AML cell viability and proliferation. The degradation of BRD9 has been shown to enhance the efficacy of chemotherapeutic agents, indicating that targeting this pathway can sensitize cancer cells to treatment .

Case Studies and Experimental Findings

Study Findings Methodology
Study on AML Cell LinesShowed selective growth inhibition with EC50=800nMEC_{50}=800\,\text{nM}In vitro proliferation assays
Mouse Model of AMLSignificant reduction in tumor size with daily dosingIn vivo xenograft studies
CRISPR KO StudiesCorrelation between BRD9 knockout and decreased cell growthGenetic manipulation techniques

Selectivity Profile

This compound demonstrates a high degree of selectivity for BRD9 and BRD7 over other bromodomains (more than 48 others), kinases (324 tested), and G protein-coupled receptors (55 tested) . This selectivity is crucial for minimizing side effects in therapeutic applications.

Mechanism of Action

BI-9564 exerts its effects by binding with high affinity to the bromodomain of BRD9, inhibiting its function. The bromodomain is a protein domain that recognizes acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and gene expression. By inhibiting BRD9, this compound disrupts the function of the SWI/SNF BAF complex, which is involved in chromatin remodeling .

Comparison with Similar Compounds

BI-9564 is compared with other similar compounds, such as:

    I-BRD9: Another inhibitor of BRD9, but with different selectivity and potency profiles.

    (+)-JQ1: A bromodomain inhibitor that targets BET family members, but not as selective for BRD9 as this compound.

    PF-04979064: Another bromodomain inhibitor with different target specificity.

This compound is unique in its high selectivity and potency for BRD9, making it a valuable tool for studying the biology of the BAF complex and its role in diseases .

Biological Activity

BI-9564 is a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, developed as a chemical probe to study the biological functions of these proteins and their potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and relevant case studies.

  • Chemical Name : 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
  • CAS Number : 1883429-22-8
  • Molecular Formula : C20H23N3O3
  • Purity : ≥98%

This compound acts primarily by inhibiting the bromodomains of BRD9 and BRD7, which are involved in chromatin remodeling and transcriptional regulation. The binding affinity of this compound has been quantified using isothermal titration calorimetry (ITC):

BromodomainBinding Affinity (Kd)
BRD914 nM
BRD7239 nM

This demonstrates that this compound has a significantly higher affinity for BRD9 compared to BRD7, indicating its potential for selective targeting in therapeutic applications .

Selectivity Profile

This compound exhibits remarkable selectivity against a wide array of other proteins:

  • Bromodomains : Selective over 48 other bromodomains.
  • Kinases : No significant inhibition observed against 324 kinases at concentrations below 5 µM.
  • GPCRs : Selective over 55 G protein-coupled receptors.

The only notable off-target effect was observed against CECR2, with a selectivity factor of 18-fold .

In Vitro Studies

This compound has shown potent anti-proliferative effects on various acute myeloid leukemia (AML) cell lines. Notably, it demonstrated an effective concentration (EC50) of approximately 800 nM against EOL-1 AML cells. This suggests that this compound can significantly inhibit the growth of these cancer cells in vitro .

In Vivo Studies

In animal models, specifically a disseminated mouse model of AML, treatment with this compound at a dosage of 180 mg/kg/day resulted in reduced tumor growth. This finding underscores the compound's potential as a therapeutic agent in treating AML .

Case Studies

  • EOL-1 AML Cells :
    • In Vitro EC50 : 800 nM
    • In Vivo Dosage : 180 mg/kg/day
    • Outcome : Significant reduction in tumor growth.
  • Mechanistic Insights :
    • A study utilizing fluorescence recovery after photobleaching (FRAP) demonstrated that this compound effectively disrupts the binding of BRD7 and BRD9 to chromatin at concentrations as low as 0.1 µM for BRD9 and 1 µM for BRD7. This disruption is crucial for understanding how inhibiting these proteins can affect gene expression and cellular proliferation .

Properties

IUPAC Name

4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSUDWKXGMUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128157
Record name 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883429-22-8
Record name 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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